molecular formula C14H17N3O2S B258386 Pentanoic acid [5-(4-methoxy-phenyl)-[1,3,4]thiadiazol-2-yl]-amide

Pentanoic acid [5-(4-methoxy-phenyl)-[1,3,4]thiadiazol-2-yl]-amide

Cat. No. B258386
M. Wt: 291.37 g/mol
InChI Key: UIPBZRVOVSJDGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentanoic acid [5-(4-methoxy-phenyl)-[1,3,4]thiadiazol-2-yl]-amide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a member of the thiadiazole family and has been shown to have promising results in various studies. In

Mechanism of Action

The mechanism of action of Pentanoic acid [5-(4-methoxy-phenyl)-[1,3,4]thiadiazol-2-yl]-amide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound may also act on ion channels and receptors in the nervous system, leading to its anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects:
Pentanoic acid [5-(4-methoxy-phenyl)-[1,3,4]thiadiazol-2-yl]-amide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. This compound has also been shown to have anticonvulsant effects in animal models of epilepsy. In addition, Pentanoic acid [5-(4-methoxy-phenyl)-[1,3,4]thiadiazol-2-yl]-amide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using Pentanoic acid [5-(4-methoxy-phenyl)-[1,3,4]thiadiazol-2-yl]-amide in lab experiments is that it has shown promising results in various studies. This compound has been shown to have anti-inflammatory, analgesic, anticonvulsant, and neuroprotective effects. Another advantage is that it is relatively easy to synthesize and purify.
One limitation of using Pentanoic acid [5-(4-methoxy-phenyl)-[1,3,4]thiadiazol-2-yl]-amide in lab experiments is that its mechanism of action is not fully understood. Another limitation is that more research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on Pentanoic acid [5-(4-methoxy-phenyl)-[1,3,4]thiadiazol-2-yl]-amide. One direction is to further investigate its mechanism of action and how it interacts with various enzymes, ion channels, and receptors in the body. Another direction is to conduct more studies to determine its safety and efficacy in humans. Additionally, Pentanoic acid [5-(4-methoxy-phenyl)-[1,3,4]thiadiazol-2-yl]-amide could be studied for its potential in treating other diseases such as cancer and diabetes. Finally, more research could be conducted to optimize the synthesis method and improve the yield and purity of this compound.
Conclusion:
Pentanoic acid [5-(4-methoxy-phenyl)-[1,3,4]thiadiazol-2-yl]-amide is a promising chemical compound that has shown potential in various scientific research applications. Its anti-inflammatory, analgesic, anticonvulsant, and neuroprotective effects make it a promising candidate for treating various diseases such as arthritis, epilepsy, and neurodegenerative diseases. However, more research is needed to fully understand its mechanism of action and determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of Pentanoic acid [5-(4-methoxy-phenyl)-[1,3,4]thiadiazol-2-yl]-amide involves the reaction of 4-methoxyphenylhydrazine with 2-cyano-3-(4-methoxyphenyl)-acrylic acid. The reaction is carried out in the presence of a suitable catalyst and solvent. The resulting product is then purified using various techniques such as recrystallization, column chromatography, and HPLC.

Scientific Research Applications

Pentanoic acid [5-(4-methoxy-phenyl)-[1,3,4]thiadiazol-2-yl]-amide has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been shown to have potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Product Name

Pentanoic acid [5-(4-methoxy-phenyl)-[1,3,4]thiadiazol-2-yl]-amide

Molecular Formula

C14H17N3O2S

Molecular Weight

291.37 g/mol

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]pentanamide

InChI

InChI=1S/C14H17N3O2S/c1-3-4-5-12(18)15-14-17-16-13(20-14)10-6-8-11(19-2)9-7-10/h6-9H,3-5H2,1-2H3,(H,15,17,18)

InChI Key

UIPBZRVOVSJDGK-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=NN=C(S1)C2=CC=C(C=C2)OC

Canonical SMILES

CCCCC(=O)NC1=NN=C(S1)C2=CC=C(C=C2)OC

Origin of Product

United States

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